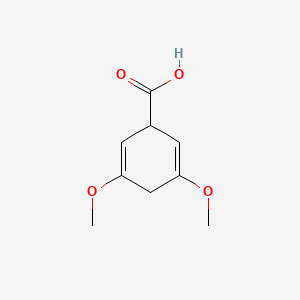

3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid

描述

3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid is a cyclohexadiene carboxylic acid derivative featuring methoxy substituents at the 3- and 5-positions of the conjugated diene system. The compound’s structure combines a strained cyclohexadiene ring with electron-donating methoxy groups, which influence its electronic properties, solubility, and reactivity.

属性

CAS 编号 |

24941-58-0 |

|---|---|

分子式 |

C9H12O4 |

分子量 |

184.19 g/mol |

IUPAC 名称 |

3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid |

InChI |

InChI=1S/C9H12O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-4,6H,5H2,1-2H3,(H,10,11) |

InChI 键 |

FSWGOIHYIIOIJR-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(C=C(C1)OC)C(=O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件: 3,5-二甲氧基环己二烯-1-羧酸的合成通常涉及以下步骤:

起始原料: 合成通常从市售的环己二烯衍生物开始。

羧化: 羧酸基团通常通过羧化反应引入,通常在碱的存在下,在高压下使用二氧化碳。

工业生产方法: 在工业环境中,3,5-二甲氧基环己二烯-1-羧酸的生产可能涉及:

连续流反应器: 为了确保一致的质量和产量,可以采用连续流反应器进行甲氧基化和羧化步骤。

催化剂和溶剂: 使用针对大规模生产优化的特定催化剂和溶剂可以提高过程的效率和成本效益。

反应类型:

氧化: 该化合物可以发生氧化反应,通常形成醌或其他氧化衍生物。

还原: 还原反应可以将羧酸基团转化为醇或醛。

取代: 亲电和亲核取代反应可以在甲氧基取代的位置发生。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO(_4)) 和三氧化铬 (CrO(_3))。

还原: 通常使用如氢化锂铝 (LiAlH(_4)) 或硼氢化钠 (NaBH(_4)) 等还原剂。

取代: 可以在适当条件下使用卤素 (例如,溴) 或亲核试剂 (例如,胺) 等试剂。

主要产物:

氧化产物: 醌或羧酸盐衍生物。

还原产物: 醇或醛。

取代产物: 卤代或胺化衍生物。

科学研究应用

3,5-二甲氧基环己二烯-1-羧酸在科学研究中有多种应用:

化学: 它作为合成更复杂有机分子的前体,以及各种有机反应中的试剂。

生物学: 研究其衍生物的潜在生物活性,包括抗菌和抗癌特性。

医药: 正在进行研究以探索其作为治疗剂或药物开发构建块的潜力。

工业: 它用于生产具有特定性质的特种化学品和材料。

5. 作用机理

3,5-二甲氧基环己二烯-1-羧酸发挥作用的机制取决于其具体的应用:

分子靶标: 在生物系统中,它可能与酶或受体相互作用,调节其活性。

参与的途径: 它可以影响各种生化途径,可能导致治疗效果或其他生物学结果。

类似化合物:

3,5-二甲氧基苯甲酸: 结构相似,但具有苯环而不是环己二烯环。

3,5-二甲氧基苯乙酸: 含有带有甲氧基和乙酸部分的苯环。

该化合物的独特结构和多功能反应性使其成为各个科学学科中宝贵的学习对象。

作用机制

The mechanism by which 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid exerts its effects depends on its specific application:

Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Key Observations :

Electronic Effects :

- Methoxy groups (OCH₃) in the target compound donate electrons via resonance, stabilizing the conjugated diene system and enhancing its reactivity as a diene in cycloadditions .

- In contrast, oxo groups (C=O) in 4-oxo and 3,5-dioxo derivatives withdraw electron density, making the diene less reactive toward electrophiles but more susceptible to nucleophilic attack .

Stereochemical and Biocatalytic Utility :

- The dihydroxy derivative from Pseudomonas putida exhibits (1S,2R) stereochemistry, enabling enantioselective Diels-Alder reactions for chiral synthons . Methoxy-substituted analogs lack this inherent chirality but may be functionalized via asymmetric catalysis.

Solubility and Stability: Methoxy groups improve solubility in polar aprotic solvents (e.g., HFIP, used in Pd-catalyzed reactions ), whereas ethyl esters (e.g., ) enhance lipophilicity for reactions in nonpolar media.

生物活性

3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid (DMCHCA) is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of DMCHCA, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂O₄

- CAS Number : 24941-58-0

- Molecular Weight : 184.19 g/mol

The compound features a cyclohexadiene core with two methoxy groups and a carboxylic acid functional group, which may contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that DMCHCA exhibits various biological activities, primarily through its ability to modulate cellular pathways. The mechanisms include:

- Antioxidant Activity : DMCHCA has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

- Anticancer Properties : Studies suggest that DMCHCA can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. This is particularly relevant in the context of various cancer types where oxidative stress plays a crucial role in tumor progression.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

In Vitro Studies

- Cell Viability Assays : DMCHCA was tested on various cancer cell lines (e.g., HeLa, MCF-7) where it demonstrated a dose-dependent reduction in cell viability.

- Apoptosis Induction : Flow cytometry analysis revealed that DMCHCA treatment led to increased Annexin V-positive cells, indicating apoptosis.

- Radical Scavenging Activity : The compound exhibited significant radical scavenging activity in DPPH assays, suggesting its potential as an antioxidant.

In Vivo Studies

In animal models, DMCHCA administration resulted in reduced tumor growth rates and improved survival rates compared to control groups. These results highlight its potential as a therapeutic agent.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of DMCHCA derivatives. The derivatives were synthesized and tested against several cancer cell lines, showing enhanced activity compared to the parent compound. The study concluded that modifications to the structure could improve efficacy while maintaining low toxicity levels .

Case Study 2: Anti-inflammatory Effects

Another research article demonstrated the anti-inflammatory properties of DMCHCA in a murine model of arthritis. Treatment with DMCHCA significantly reduced paw swelling and levels of inflammatory cytokines (TNF-alpha and IL-6) compared to untreated controls .

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging activity |

| Anticancer | Cell Viability Assays | Dose-dependent reduction in viability |

| Apoptosis Induction | Flow Cytometry | Increased Annexin V-positive cells |

| Anti-inflammatory | Animal Model | Reduced swelling and cytokine levels |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves functionalizing a cyclohexene precursor with methoxy and carboxylic acid groups. For example, oxidation of substituted cyclohexadienes using catalytic agents (e.g., RuO₂ or KMnO₄) under controlled pH can introduce the carboxylic acid moiety . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect stereoselectivity and yield. Purification via vacuum filtration and recrystallization is recommended to isolate the product, with purity verified by NMR (¹H/¹³C) and HPLC .

Q. How is the stereochemistry of 3,5-dimethoxy groups and the diene system confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, in related cyclohexane derivatives, crystal structures were determined using MoKα radiation (λ = 0.71073 Å) at 100 K, with data refined using SHELXL . Complementary techniques like NOESY NMR can reveal spatial proximity of methoxy protons, while CD spectroscopy may assess chiral centers if present .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer : The compound’s solubility is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the carboxylic acid group. Stability studies suggest degradation under prolonged UV exposure; thus, storage in amber vials at –20°C is advised. Thermal stability (TGA/DSC data) should be assessed to determine safe handling temperatures .

Advanced Research Questions

Q. How does the conjugated diene system in 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid influence its reactivity in Diels-Alder or electrocyclic reactions?

- Methodological Answer : The electron-rich diene system participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Kinetic studies using in situ FTIR or HPLC can monitor reaction progress, while DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and regioselectivity . For electrocyclic reactions, UV/Vis spectroscopy tracks ring-opening/closing dynamics under varying temperatures .

Q. What strategies resolve contradictions in reported crystal structure parameters (e.g., bond lengths, angles) across studies?

- Methodological Answer : Discrepancies often arise from differences in data collection (e.g., temperature, radiation source). Cross-validate using high-resolution single-crystal XRD (e.g., Bruker SMART APEX CCD) and neutron diffraction for H-atom positioning. Statistical tools like R-factor analysis and Hirshfeld surfaces quantify intermolecular interactions, clarifying structural variations .

Q. How does stereoelectronic effects of the methoxy groups modulate biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Methoxy groups alter electron density at the diene, affecting binding to enzymatic active sites. Competitive inhibition assays (e.g., with cytochrome P450 isoforms) combined with molecular docking (AutoDock Vina) quantify affinity changes. Mutagenesis studies (e.g., alanine scanning) identify critical residues interacting with the methoxy substituents .

Q. What advanced spectroscopic methods differentiate between tautomeric forms or keto-enol equilibria in solution?

- Methodological Answer : Variable-temperature ¹H NMR (e.g., 25–100°C) detects tautomer populations via chemical shift changes. Dynamic NMR line-shape analysis calculates equilibrium constants (Keq) and activation energies. IR spectroscopy (e.g., carbonyl stretching frequencies) and UV/Vis (π→π* transitions) provide complementary evidence of tautomeric states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。